6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Description
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a cyano group at the 3rd position of the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting from 6-Bromo-3,4-dihydroquinolin-2(1H)-one
A practical synthetic route involves the use of 6-bromo-3,4-dihydroquinolin-2(1H)-one as a key intermediate.
Step 1: Formation of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate by reaction with sodium hydride and tert-butyl 2-bromoacetate in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere at room temperature.
Step 2: Lithiation using n-butyllithium in tetrahydrofuran (THF) at -78 °C followed by quenching with ammonium chloride to yield 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid derivatives.
Introduction of the Cyano Group and Formation of 3-Quinolinecarbonitrile
- The cyano group at the 3-position is typically introduced via condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate or related cyanoacetate esters.
- Heating mixtures of substituted anilines and ethyl (ethoxymethylene)cyanoacetate in solvents like toluene at 100–110 °C for several hours promotes cyclization to quinolinecarbonitrile derivatives.
- Subsequent purification involves crystallization or column chromatography.
(Ref: Patent US20030212276A1)
Halogenation and Functional Group Transformations
- Bromination at the 6-position can be achieved by selective halogenation of quinoline intermediates or by starting with brominated anilines.
- Chlorination of the 4-position using phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 105 °C for 45 minutes) facilitates further substitution reactions.
- The final compound is isolated by filtration and purified by recrystallization or chromatography.
(Ref: Patent US20030212276A1 and US6002008A)
Summary Table of Key Preparation Steps
| Step No. | Intermediate / Reagent | Reaction Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | 6-Bromo-3,4-dihydroquinolin-2(1H)-one + NaH + tert-butyl 2-bromoacetate | DMF, RT, 30 min, inert atmosphere | 72%, HPLC >97% | Formation of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
| 2 | Above intermediate + n-BuLi | THF, -78 °C, 30 min | Not specified | Lithiation step to prepare for cyano group introduction |
| 3 | Substituted aniline + ethyl (ethoxymethylene)cyanoacetate | Toluene, 100-110 °C, 4.5 h | Not specified | Cyclization to quinolinecarbonitrile core |
| 4 | Quinoline intermediate + POCl3 | 105 °C, 45 min | Not specified | Chlorination facilitating further substitution |
| 5 | Purification | Filtration, chromatography | High purity | Final isolation of this compound |
Research Findings and Notes on Preparation
- The multi-step synthesis requires careful control of reaction temperatures and inert atmosphere to prevent side reactions and degradation.
- Use of dry solvents such as DMF and THF is critical for lithiation and nucleophilic substitution steps.
- The choice of starting materials, such as brominated anilines or quinolinones, influences the regioselectivity and yield of the brominated quinolinecarbonitrile.
- Purification steps including recrystallization and flash chromatography are essential to achieve high purity (>95%) suitable for research applications.
- The compound's synthesis is well-documented in patent literature, indicating its relevance in pharmaceutical intermediate development.
(Ref: Patents US20030212276A1, US6002008A; Vulcanchem data)
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Cyclization Reactions: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Reduction Reactions: 6-Bromo-2-hydroxy-1,2-dihydro-3-quinolinecarbonitrile.
Cyclization Reactions: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Anticancer Activity
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has shown promise as an anticancer agent. Research indicates that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, studies have demonstrated that quinoline derivatives can target FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). The compound's ability to inhibit FLT3 phosphorylation suggests its potential use in treating AML patients, particularly those with FLT3 mutations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have indicated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have shown that modifications to the quinoline structure can enhance its biological activity. For example, substituents at specific positions on the quinoline ring can significantly affect the compound's potency against cancer cells and bacteria .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound and its derivatives efficiently. The development of new synthetic methodologies continues to be an area of active research, aiming to produce compounds with improved biological profiles .
Treatment of Acute Myeloid Leukemia
A notable case study involved the use of similar quinoline-based compounds in clinical settings for AML treatment. These compounds demonstrated the ability to induce apoptosis in FLT3-mutant cells more effectively than in wild-type cells, suggesting a targeted therapeutic approach for specific leukemia subtypes .
Antibacterial Activity Evaluation
Another case study focused on evaluating the antibacterial activity of this compound against multiple bacterial strains using standard methods such as the disk diffusion assay. Results indicated that this compound could serve as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups contribute to its reactivity and ability to form covalent bonds with biological macromolecules. This interaction can inhibit the function of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
6-Bromo-3-(6-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one: Contains additional bromine and indole groups.
Uniqueness
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, oxo group, and cyano group makes it a versatile intermediate for various synthetic and research applications.
Biological Activity
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Overview
This compound has the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol. Its structure includes a bromine atom, which enhances its lipophilicity, potentially improving its membrane permeability and bioavailability for therapeutic applications.
Target Interactions
The compound interacts with various biological targets, including enzymes and proteins involved in critical cellular processes. Notably, it has been shown to interact with proteases, potentially inhibiting their activity and affecting protein degradation pathways. The compound's ability to modulate cell signaling pathways and gene expression further underscores its biological relevance.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.
- Metabolic Pathways : Interacts with key metabolic enzymes, impacting overall metabolic flux within cells.
Biological Activities
This compound exhibits a range of pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various mycobacterial species, outperforming standard treatments like isoniazid .
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds within the quinoline family have also been noted for their anti-inflammatory properties. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimycobacterial Activity : A study evaluating substituted quinoline derivatives found that certain compounds exhibited higher activity against Mycobacterium tuberculosis than traditional antibiotics. This suggests that 6-Bromo-2-oxo derivatives may be promising candidates for further development in treating tuberculosis .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that some derivatives significantly reduced cell viability, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that 6-Bromo-2-oxo derivatives could inhibit specific proteases involved in disease processes. This inhibition may contribute to their therapeutic efficacy in various conditions.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinolinecarbonitrile | Methoxy group instead of bromine | Antimicrobial properties |
| 7-Chloroquinolinecarbonitrile | Chlorine substitution at the 7-position | Anticancer activity |
| 4-Aminoquinolinecarbonitrile | Amino group substitution | Antimalarial effects |
| 5-Nitroquinolinecarbonitrile | Nitro group at position 5 | Potential anticancer activity |
The presence of the bromine atom in 6-Bromo derivatives enhances their biological activity compared to other substitutions due to increased lipophilicity and potential for better receptor interactions.
Q & A
Q. What are the recommended synthesis protocols for 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile?
The compound can be synthesized via a one-pot multicomponent reaction. A typical protocol involves refluxing equimolar amounts of a brominated aldehyde (e.g., p-bromobenzaldehyde), 1-tetralone, and ethyl cyanoacetate in absolute ethanol with ammonium acetate as a catalyst for 6 hours. The product is isolated via filtration, washed with water, and recrystallized from ethanol to achieve >95% purity .
Q. How should researchers handle and store this compound safely?
While specific hazard data are limited, general precautions include using PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation/ingestion. Store in a cool, dry place (<25°C) away from oxidizers. Refer to safety databases (e.g., ECHA, HSDB) for updates, as the SDS lacks detailed classification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves structural conformation (e.g., twisted pyridine ring geometry, hydrogen-bonded dimers) .
- NMR : 1H and 13C NMR confirm substituent positions (e.g., bromine integration, cyano group shifts).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility and DFT calculations (e.g., Gaussian) to model equilibrium geometries . Cross-validate with IR and mass spectrometry .
Q. What strategies optimize reaction yields in derivatives with bulky substituents?
Modify solvent polarity (e.g., DMF for sterically hindered substrates) and adjust catalyst loading (e.g., 10–20 mol% ammonium acetate). Employ Design of Experiments (DoE) to screen parameters like temperature (80–120°C) and reaction time (4–12 hours). Derivatives with N-arylthiocarbamoyl groups showed improved yields via stepwise coupling .
Q. What structure-activity relationship (SAR) insights exist for tetrahydroquinoline analogs?
Substituents at position-1 (e.g., N-sulfonyl, N-acetyl) enhance cytotoxic activity by improving membrane permeability. Bromine at position-6 stabilizes the aromatic ring, while the cyano group at position-3 modulates electronic effects, as shown in MTT assays against HeLa cells .
Q. How are crystallization challenges addressed for X-ray-quality crystals?
Slow evaporation from ethanol at 4°C yields suitable crystals. For stubborn cases, use mixed solvents (ethanol/DCM, 3:1) or seed crystals. Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are critical for lattice stability .
Q. What computational methods predict pharmacological interactions of derivatives?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like tubulin or viral proteases. Use X-ray-derived torsional angles (e.g., 17.7° pyridine-benzene twist) to refine force field parameters .
Q. How is in vitro pharmacological activity evaluated for antiviral potential?
Q. How are synthetic impurities minimized during scale-up?
Monitor by-products via HPLC (C18 column, acetonitrile/water gradient). Optimize purification using flash chromatography (silica gel, ethyl acetate/hexane). Impurities >2% often stem from incomplete cyclization—reflux for 8+ hours ensures reaction completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
